molecular formula C17H15Cl2NO4 B6137615 ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

Cat. No. B6137615
M. Wt: 368.2 g/mol
InChI Key: NVQGWXNDJAOBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate, also known as ethyl 4-(3,5-dichloro-4-methoxybenzamido)benzoate, is a synthetic compound that has gained attention in the scientific community due to its potential applications.

Mechanism of Action

The mechanism of action of ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it may induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to induce the production of reactive oxygen species, which can damage cellular components and lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate in lab experiments is its potential anti-cancer properties. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop effective treatments based on this compound.

Future Directions

There are several future directions for research on ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate. One direction is to further investigate its mechanism of action, which may provide insight into how it can be used in cancer treatment. Additionally, research could focus on developing more effective methods for synthesizing and purifying this compound, which may make it more accessible for further research. Finally, studies could explore the potential use of this compound in combination with other anti-cancer agents, which may enhance its effectiveness.

Synthesis Methods

The synthesis of ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base, followed by esterification with ethanol. This results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

Ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has been studied for its potential use in various scientific applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-3-24-17(22)10-4-6-12(7-5-10)20-16(21)11-8-13(18)15(23-2)14(19)9-11/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGWXNDJAOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.